

A Comparative Guide to FAP-Targeting Radiotracers: Featuring Dota-NI-fapi-04

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Compound of Interest			
Compound Name:	Dota-NI-fapi-04		
Cat. No.:	B15610406	Get Quote	

This guide provides a meta-analysis of fibroblast activation protein (FAP)-targeting radiotracers, with a special focus on the novel agent, **Dota-NI-fapi-04**. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of performance metrics, supported by experimental data, to inform future research and clinical applications.

Fibroblast Activation Protein (FAP) has emerged as a promising theranostic target due to its overexpression in cancer-associated fibroblasts (CAFs) across a wide array of epithelial tumors.[1] This has led to the development of several FAP-inhibitor (FAPI) based radiotracers. While [68Ga]Ga-FAPI-04 is one of the most extensively studied agents, newer derivatives aim to improve upon its properties, such as tumor uptake and retention.[1][2] This guide will delve into the comparative performance of these radiotracers.

Quantitative Data Comparison

The following tables summarize key performance indicators for **Dota-NI-fapi-04** and other notable FAP-targeting radiotracers, derived from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity

Compound	IC50 (nM)	Cell Line
Dota-NI-fapi-04	7.44	HT1080-FAP
FAPI-04	3.94	HT1080-FAP



Lower IC50 values indicate stronger binding affinity.[1][3]

Table 2: Preclinical Tumor Uptake in U87MG Tumor-Bearing Mice ([68Ga]-labeled)

Radiotracer	60 min post-injection (%ID/g)	120 min post-injection (%ID/g)
[68Ga]Ga-Dota-NI-fapi-04	37.3	48.2
[68Ga]Ga-FAPI-04	6.15	5.72

%ID/g = percentage of injected dose per gram of tissue.[1]

Table 3: Preclinical Tumor Uptake in U87MG Tumor-Bearing Mice ([177Lu]-labeled)

Radiotracer	60 min post-injection (%ID/g)	120 min post-injection (%ID/g)
[177Lu]Lu-Dota-NI-fapi-04	41.1	50.8
[177Lu]Lu-FAPI-04	17.9	20.9

%ID/g = percentage of injected dose per gram of tissue.[1]

Table 4: First-in-Human Study: Comparative Tumor Uptake (SUVmax)

Lesion Type	[68Ga]Ga-Dota-NI-fapi-04 (Average SUVmax)	[68Ga]Ga-Dota-fapi-04 (Average SUVmax)
Primary Tumors	Significantly Higher (P < 0.05)	Lower
Nodal Metastases	Significantly Higher (P < 0.001)	Lower
Bone Metastases	Significantly Higher (P < 0.001)	Lower
Liver Metastases	Significantly Higher (P < 0.05)	Lower

SUVmax = Maximum Standardized Uptake Value.[4]



Table 5: Comparison of [68Ga]Ga-FAPI-04 and [18F]F-FDG in Various Cancers

Cancer Type	[68Ga]Ga-FAPI-04 Advantage	Reference
Gastrointestinal, Liver, Breast, Nasopharyngeal	Better detection rate of tumor lesions	[5][6]
Primary Hepatic Tumors	Higher sensitivity and tumor detection rate	[7][8]
Bone Metastases	Higher sensitivity and uptake in osteolytic & osteoblastic lesions	[9]
Gastric Signet Ring Cell Tumors	Significantly higher uptake	[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Radiosynthesis of [68Ga]Ga-Dota-NI-fapi-04

The synthesis of **Dota-NI-fapi-04** involves the addition of a nitroimidazole moiety to FAPI-04.[1] For radiolabeling, the compound is incubated with Ga-68 at 95°C for 10 minutes. Radiochemical purity is then determined using radio-HPLC and radio-TLC analysis.[1]

In Vitro Cell Studies

FAP-positive cells, such as HT1080-FAP, are utilized to assess the radiotracer's performance. [1]

• Competitive Binding Assay: To determine the IC50 value, cells are incubated with a known radioligand (e.g., [177Lu]Lu-FAPI-04) and varying concentrations of the new compound (Dota-NI-fapi-04).[1][11]



• Cellular Uptake and Internalization: Cells are incubated with the radiolabeled compound for different time points. The surface-bound and internalized radioactivity are then measured to determine uptake and internalization rates.[1][11]

Animal Studies (Micro-PET Imaging and Biodistribution)

U87MG or other tumor-bearing mice are used for in vivo evaluation.[1][2]

- The radiotracer is injected intravenously into the mice.
- Micro-PET imaging is performed at various time points (e.g., 30, 60, 90, 120 minutes) post-injection to visualize the biodistribution.[1][2]
- For biodistribution studies, organs and tumors are harvested at specific time points postinjection. The radioactivity in each tissue is measured using a gamma counter and
 expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]

Human Studies (PET/CT Imaging)

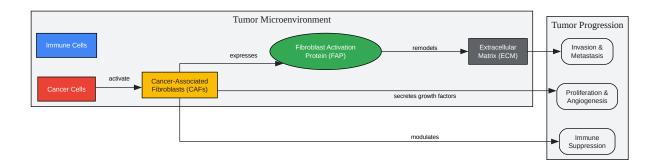
In clinical settings, patients are injected with the radiotracer (e.g., ~200 MBq).[12][13] PET/CT scans are typically acquired 1 hour post-injection.[12][13] For comparative studies, patients may undergo scans with different radiotracers within a short time frame (e.g., 1-7 days), with no change in treatment in between.[10][14] Quantitative analysis is performed by measuring the Standardized Uptake Value (SUV) in tumors and normal organs.[13]

Visualizations

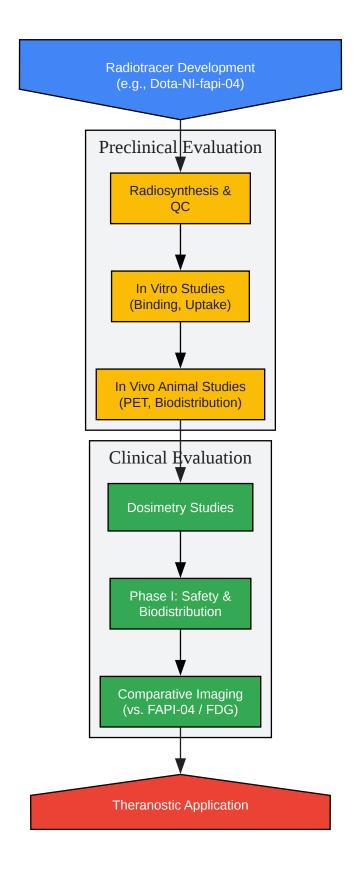
FAP in the Tumor Microenvironment

The diagram below illustrates the central role of Cancer-Associated Fibroblasts (CAFs) and their expression of FAP in promoting tumor growth and metastasis.









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